
H4R antagonist 3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WAY-621360-A, also known as Thieno[2,3-d]pyrimidin-4-amine, 5-(4-chlorophenyl)-N-methyl-N-(1-methyl-4-piperidinyl)-, is a chemical compound with the molecular formula C19H21ClN4S and a molecular weight of 372.91 g/mol . This compound is primarily used in scientific research and is known for its role as a histamine-4 receptor antagonist .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of WAY-621360-A involves multiple steps, starting with the preparation of the thieno[2,3-d]pyrimidine core. This is typically achieved through a series of condensation reactions involving appropriate starting materials. The introduction of the 4-chlorophenyl group and the N-methyl-N-(1-methyl-4-piperidinyl) moiety are carried out through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for WAY-621360-A are not widely documented, as it is primarily used for research purposes. the synthesis generally follows similar routes as those used in laboratory settings, with optimizations for scale-up and yield improvement .
Análisis De Reacciones Químicas
Types of Reactions
WAY-621360-A undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the thieno[2,3-d]pyrimidine core or the piperidine ring.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are employed in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
WAY-621360-A has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role as a histamine-4 receptor antagonist, which is relevant in inflammatory and allergic responses.
Medicine: Investigated for potential therapeutic applications in treating inflammatory and autoimmune diseases.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Mecanismo De Acción
WAY-621360-A exerts its effects by antagonizing the histamine-4 receptor. This receptor is involved in the regulation of immune responses, and its inhibition can lead to reduced inflammation and allergic reactions. The compound binds to the receptor, preventing histamine from activating it, thereby modulating the downstream signaling pathways involved in immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents.
Histamine-4 receptor antagonists: Other compounds in this category include JNJ-7777120 and VUF-6002.
Uniqueness
WAY-621360-A is unique due to its specific substituents, which confer distinct pharmacological properties. Its high affinity for the histamine-4 receptor and its ability to modulate immune responses make it a valuable tool in research .
Propiedades
Fórmula molecular |
C19H21ClN4S |
|---|---|
Peso molecular |
372.9 g/mol |
Nombre IUPAC |
5-(4-chlorophenyl)-N-methyl-N-(1-methylpiperidin-4-yl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C19H21ClN4S/c1-23-9-7-15(8-10-23)24(2)18-17-16(11-25-19(17)22-12-21-18)13-3-5-14(20)6-4-13/h3-6,11-12,15H,7-10H2,1-2H3 |
Clave InChI |
IYOAEBAARGYYSQ-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)N(C)C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-(difluoromethyl)-N-(4-ethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10817009.png)
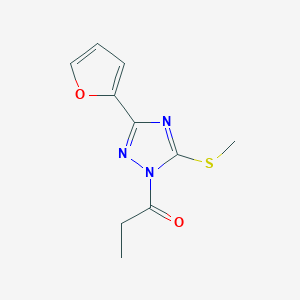
![3-Allyl-2-((2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl)thio)-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10817017.png)
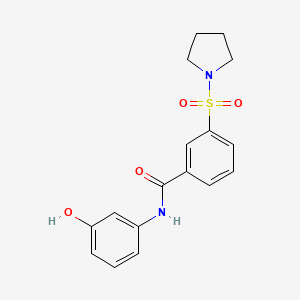
![2-amino-N-[[4-[(9-ethylcarbazol-3-yl)amino]-4-oxobutan-2-ylidene]amino]benzamide](/img/structure/B10817024.png)
![1-[(4-methylphenyl)sulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide](/img/structure/B10817032.png)
![8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-15-one](/img/structure/B10817034.png)
![7-(difluoromethyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10817038.png)
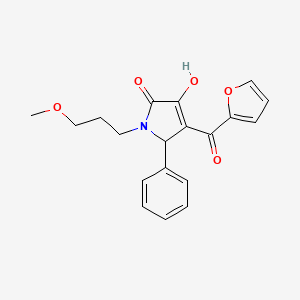
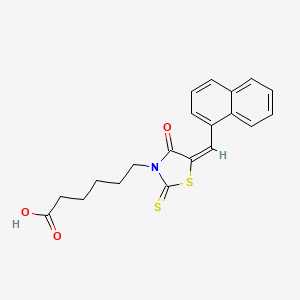
![6'-Fluorospiro[imidazolidine-4,4'-thiochromane]-2,5-dione](/img/structure/B10817082.png)
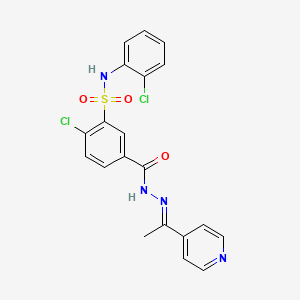
![1-[(Z)-[5-(3-nitrophenyl)furan-2-yl]methylideneamino]-3-phenylthiourea](/img/structure/B10817099.png)
